BenchChemオンラインストアへようこそ!

Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Orthogonal protecting groups bispidine sequential functionalization

Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7) is a heterobifunctional bispidinone derivative belonging to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold class. It features a tert-butyloxycarbonyl (Boc) protecting group at the N-3 position, a benzyl substituent at N-7, and a ketone at the C-9 bridge position, yielding the molecular formula C₁₉H₂₆N₂O₃ with a molecular weight of 330.43 g/mol.

Molecular Formula C19H26N2O3
Molecular Weight 330.4 g/mol
CAS No. 227940-70-7
Cat. No. B153492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
CAS227940-70-7
Molecular FormulaC19H26N2O3
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3
InChIInChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-12-15-10-20(11-16(13-21)17(15)22)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3
InChIKeyNQUQKYBHLOZWLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 7-Benzyl-9-Oxo-3,7-Diazabicyclo[3.3.1]Nonane-3-Carboxylate (CAS 227940-70-7): Core Identity and Procurement Baseline


Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS 227940-70-7) is a heterobifunctional bispidinone derivative belonging to the 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold class [1]. It features a tert-butyloxycarbonyl (Boc) protecting group at the N-3 position, a benzyl substituent at N-7, and a ketone at the C-9 bridge position, yielding the molecular formula C₁₉H₂₆N₂O₃ with a molecular weight of 330.43 g/mol [2]. The compound is supplied as a solid with typical commercial purity of ≥95% and is stored sealed under dry conditions at 2–8 °C . As a differentially protected bispidinone, it serves as a key synthetic intermediate for constructing unsymmetrically functionalized bispidine derivatives relevant to nicotinic acetylcholine receptor (nAChR) ligand discovery, metal coordination chemistry, and macrocycle assembly [3].

Why Generic Bispidine or Symmetrical Bispidinone Substitution Fails for tert-Butyl 7-Benzyl-9-Oxo-3,7-Diazabicyclo[3.3.1]Nonane-3-Carboxylate


This compound is not interchangeable with unsubstituted bispidine (CAS 280-74-0), N,N'-dibenzylbispidinone (CAS 59009-70-0), or other symmetrically protected bispidinones because it uniquely combines three differentiating structural features within a single intermediate: (i) orthogonal N-protecting groups—Boc at N-3 and benzyl at N-7—that can be independently removed under mutually exclusive conditions, enabling sequential functionalization of each nitrogen [1]; (ii) a C-9 ketone that serves as a reduction handle (Wolff–Kishner) to access the bispidine core or as a site for oxime/hydrazone formation ; and (iii) a rigid chair-chair bispidinone conformation that preorganizes the scaffold for downstream metal coordination or receptor binding [2]. Symmetrically substituted analogs (e.g., N,N'-dibenzylbispidinone) lack the Boc handle and therefore cannot undergo selective single-nitrogen deprotection, forcing simultaneous exposure of both amines and eliminating the possibility of site-specific derivatization [1]. The isopropyl analog (tert-butyl 7-isopropyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate) provides a smaller, non-aromatic N-7 substituent that alters both conformational equilibrium and lipophilicity, directly affecting nAChR subtype selectivity profiles in downstream products [3].

Quantitative Evidence Guide: Head-to-Head Comparison of tert-Butyl 7-Benzyl-9-Oxo-3,7-Diazabicyclo[3.3.1]Nonane-3-Carboxylate Against Closest Analogs


Orthogonal Deprotection Selectivity: Boc vs. Benzyl Cleavage on the Bispidinone Framework

The target compound provides two nitrogen protecting groups—Boc (N-3) and benzyl (N-7)—that are orthogonally removable. The Boc group is cleaved under acidic conditions (TFA/DCM, room temperature) while the benzyl group requires hydrogenolysis (H₂, Pd/C) or strong acid (HF, TFMSA), allowing fully independent, sequential deprotection of each nitrogen [1]. In contrast, the closest symmetrical comparator, N,N'-dibenzylbispidinone (CAS 59009-70-0), possesses two identical benzyl groups; both are removed simultaneously under a single set of conditions, rendering stepwise functionalization impossible [2]. The unsymmetrical N-Boc-N'-benzyl architecture of the target compound was explicitly demonstrated to enable, for the first time, the synthesis of 3,7,9-trisubstituted bispidines bearing acetyl, Boc, and benzyl groups that can be independently addressed—a capability not achievable with any symmetrically protected bispidinone [1].

Orthogonal protecting groups bispidine sequential functionalization solid-phase synthesis

GAT1 Transporter Binding Affinity: Direct Comparison with Available Inhibitor Benchmarks

The target compound was profiled against the GABA transporter subtype 1 (GAT1) in competitive mass-spectrometry-based binding assays, yielding a Ki of 1,100 nM (1.10 × 10³ nM) at human GAT1 expressed in HEK293 cells and Ki = 1,070 nM at mouse GAT1 [1]. For context, the prototypical GAT1 inhibitor NO711 (also known as tiagabine-related scaffold) displays Ki values in the low nanomolar range (typically <50 nM) [2]. The micromolar affinity of the target compound indicates it is best suited as a protected precursor scaffold rather than a final optimized ligand, but this affinity data establishes a quantifiable baseline for evaluating derivative libraries generated from this intermediate.

GAT1 GABA transporter binding affinity neurological disorders

Downstream nAChR α4β2* Affinity: Target Compound as Precursor vs. Debenzylated N-Boc-Bispidine

The target compound serves as the direct synthetic precursor to N-Boc-bispidine (via hydrogenolytic debenzylation), which itself displays measurable affinity for the α4β2* nicotinic acetylcholine receptor subtype with Ki = 45 nM [1]. Further acylation of the debenzylated intermediate yields acetylbispidin, which achieves Ki = 5.6 nM at α4β2*—representing an approximately 8-fold improvement in affinity upon conversion from the Boc-protected to the acetyl-substituted derivative [1]. In the full bispidine carboxamide series derived from this intermediate scaffold, Ki values span from 1.2 nM to >10,000 nM across various spacer and (hetero)aryl modifications, with three optimized compounds (15, 25, and 47) achieving Ki ≈ 1 nM for α4β2* and displaying partial agonist or antagonist functionality with minimal effects on α3β4* and α7 subtypes [2].

Nicotinic acetylcholine receptor α4β2* radioligand binding partial agonist

Modular Macrocycle Assembly: N-Boc-N'-Benzylbispidinone as a Building Block vs. Symmetrical Bispidinones

The target compound's unsymmetrical N-Boc-N'-benzyl architecture directly enables the modular construction of functionalized bis-bispidine tetraazamacrocycles bearing either identical or—critically—different pendant functionalities. In the reported modular approach, N-Boc-N'-allylbispidinone (a close analog synthesized via the same Mannich route used for the target benzyl derivative) serves as the essential building block that permits independent incorporation of functional groups and selective derivatization of one functionality in the presence of another [1]. This modular capability is structurally impossible with symmetrical bispidinones (e.g., N,N'-dibenzylbispidinone), which would yield macrocycles with identical substituents on both bispidine units, forfeiting the ability to create heterobifunctional frameworks [1]. The resulting bis-bispidine tetraazamacrocycles display exceptional rigidity and preorganization, forming highly stable metal complexes with unprecedented ligand field strength for a tetramine donor—properties that have been exploited for encapsulating metal ions in unusual oxidation states [1].

Tetraazamacrocycles modular synthesis metal encapsulation preorganized ligands

Conformational Preorganization: Chair-Chair Bispidinone vs. Conformationally Mobile Bispidine Analogs

The bispidinone scaffold (9-oxo substitution) adopts a predominant chair-chair conformation in solution and solid state, as confirmed by ¹H NMR and X-ray crystallography [1]. This chair-chair geometry positions the two nitrogen lone pairs at a distance of approximately 2.9 Å, creating an optimal preorganized binding pocket for transition metal ions [2]. Critically, this conformation directly impacts biological target selectivity: while chair-boat conformers of 2,4-substituted bispidines display strong affinity for κ-opioid receptors, chair-chair bispidines preferentially provide adaptable coordination spheres for transition metal and rare-earth ions [3]. In contrast, N,N'-dimethylbispidine (lacking the 9-oxo group) exhibits a small energy difference between chair-chair and chair-boat conformers, enabling conformational mobility that reduces preorganization and can compromise metal complex stability [4]. The 9-oxo group of bispidinones further serves as a stereoelectronic lock, with the amidic nitrogen-carbonyl interaction stabilizing the transition state and enabling rapid carbonyl rotation in the fast exchange regime [5].

Conformational analysis chair-chair kappa-opioid receptor metal coordination geometry

Synthetic Accessibility: Two-Step Mannich Route vs. Multi-Step Alternative Pathways

The target compound is synthesized via a double Mannich condensation of N-Boc-4-piperidone with formaldehyde and benzylamine in the presence of acetic acid, a two-step process that directly installs both the N-Boc and N-benzyl substituents in a single condensation event [1]. This contrasts with alternative routes that require separate N-alkylation steps after bispidinone formation, which often suffer from over-alkylation and require chromatographic separation of regioisomers [2]. The Mannich route to N-Boc-N'-benzylbispidinone proceeds with good efficiency and avoids the use of highly toxic hydrazine required in alternative Wolff–Kishner reduction-based syntheses . Notably, the compound's boiling point of 455.9 °C at 760 mmHg and density of 1.16 g/cm³ provide key parameters for large-scale handling and purification protocol design.

Mannich condensation bispidinone synthesis Boc-piperidone benzylamine

Optimal Application Scenarios for tert-Butyl 7-Benzyl-9-Oxo-3,7-Diazabicyclo[3.3.1]Nonane-3-Carboxylate (CAS 227940-70-7)


Medicinal Chemistry: nAChR α4β2* Subtype-Selective Ligand Optimization Programs

This compound is the optimal starting intermediate for SAR campaigns targeting α4β2* nicotinic acetylcholine receptors. The orthogonal Boc/benzyl protection enables sequential deprotection: hydrogenolytic removal of the N-7 benzyl group yields N-Boc-bispidine (Ki = 45 nM at α4β2*), which can then be elaborated via acylation, sulfonylation, or urea formation at the liberated N-7 position to generate diverse carboxamide libraries [1]. Subsequent Boc deprotection exposes the N-3 nitrogen for further diversification. This sequential strategy has produced bispidine carboxamides with Ki values as low as ~1 nM and functional selectivity over α3β4*, α7, and muscle nAChR subtypes [2]. The compound thus fills a documented gap: no symmetrically protected bispidinone can support this site-selective functionalization sequence [3].

Coordination Chemistry: Synthesis of Heterobifunctional Bis-Bispidine Tetraazamacrocycles for Selective Metal Encapsulation

The target compound's unsymmetrical N-Boc-N'-benzyl architecture is the essential building block for constructing bis-bispidine tetraazamacrocycles bearing two different functional groups, a capability demonstrated in the modular synthesis of highly rigid and preorganized macrocyclic ligands [4]. These macrocycles exhibit unprecedented ligand field strength for tetramine donors and form exceptionally stable complexes with metal ions in unusual oxidation states, making them valuable for radiopharmaceutical development (e.g., ⁶⁴Cu-based PET imaging agents where bispidine-Cu(II) complexes achieve log K values of 10–18) [5]. The ability to independently functionalize each bispidine unit enables, for example, one unit to carry a targeting vector while the other bears a reporter or therapeutic payload.

Antiplatelet Drug Discovery: Bispidine Carboxamide Libraries Targeting Collagen- and Thromboxane-Induced Platelet Aggregation

The target compound serves as a gateway to substituted bispidine carboxamides that have demonstrated dual-mechanism antiplatelet activity. Patent literature (WO2015044951A1) explicitly describes 3,7-diazabicyclo[3.3.1]nonane carboxamides—derivable from this protected intermediate—as inhibitors of collagen-induced platelet adhesion and aggregation acting through dual inhibition of collagen and U46619 (thromboxane receptor agonist) pathways [6]. In a related bispidine-pyroglutamic acid series, compound 4j displayed antithrombotic efficacy superior to aspirin and clopidogrel in murine models without prolonging bleeding time, while compound 34c achieved IC₅₀ values of 3.3 μM (collagen) and 2.7 μM (U46619) for dual-pathway platelet inhibition [7]. These data position the target compound as the entry intermediate for synthesizing bispidine-based antithrombotic candidates.

Asymmetric Catalysis: Precursor to Core-Chiral Bispidine Ligands for Enantioselective Transformations

The bispidinone framework of the target compound, following ketone reduction and sequential N-functionalization, provides access to core-chiral bispidine ligands used in enantioselective copper(II)-catalyzed Henry (nitroaldol) reactions. Using a modular 'inside-out' strategy starting from an N-Boc-activated bispidine lactam (structurally analogous to the target compound), excellent enantioselectivities of up to 99% ee and diastereomeric ratios of up to 86:14 have been achieved [8]. These chiral bispidine ligands are increasingly recognized as alternatives to the natural alkaloid (−)-sparteine, which suffers from limited availability and structural modification constraints. The target compound's orthogonal protection strategy is particularly advantageous for introducing diverse chiral auxiliaries at N-3 and N-7 in a controlled, sequential manner.

Quote Request

Request a Quote for Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.